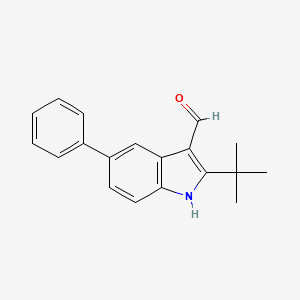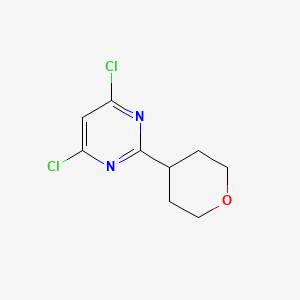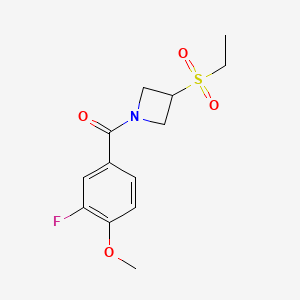![molecular formula C20H17ClN2O5 B2396400 Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-02-9](/img/structure/B2396400.png)
Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as MCLA, is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. MCLA is a fluorescent probe that can be used to study G protein-coupled receptor (GPCR) signaling in live cells.
Aplicaciones Científicas De Investigación
Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has a wide range of applications in scientific research, particularly in the field of GPCR signaling. GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling and are involved in a variety of physiological processes. This compound can be used as a fluorescent probe to study the dynamics of GPCR signaling in live cells, allowing researchers to visualize and quantify the activity of these receptors in real-time. This technique has the potential to provide valuable insights into the mechanisms of GPCR signaling and could lead to the development of new drugs that target these receptors.
Mecanismo De Acción
Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate works by binding to the intracellular side of GPCRs and undergoing a conformational change upon activation of the receptor. This change results in an increase in fluorescence intensity, which can be detected using a fluorescence microscope or plate reader. The specific mechanism of action of this compound varies depending on the type of GPCR being studied, but in general, it allows researchers to monitor the activity of these receptors in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on the biochemical and physiological processes of cells, making it an ideal tool for studying GPCR signaling. The compound has been extensively tested for cytotoxicity and has been found to have no significant impact on cell viability or proliferation. Additionally, this compound has been shown to have no effect on the activity of other signaling pathways, further demonstrating its specificity for GPCR signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate in lab experiments is its specificity for GPCR signaling. This allows researchers to study the activity of these receptors in real-time without interfering with other signaling pathways. Additionally, this compound is relatively easy to use and can be applied to a wide range of GPCRs. However, there are some limitations to using this compound, including its relatively low yield and the fact that it requires the use of a fluorescence microscope or plate reader, which may not be available in all labs.
Direcciones Futuras
There are many potential future directions for research involving Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate. One area of interest is the development of new fluorescent probes that can be used to study other signaling pathways in live cells. Additionally, there is potential for the development of new drugs that target GPCRs, based on the insights gained from studying these receptors using this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves several steps, starting with the reaction of 3-chloroaniline with 2-oxoethyl isocyanate to form the intermediate compound, which is then reacted with 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid to form the final product. The yield of this compound is typically around 30-40%, and the compound is purified using column chromatography.
Propiedades
IUPAC Name |
methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-27-19(25)12-28-17-7-3-6-16-15(17)8-9-23(20(16)26)11-18(24)22-14-5-2-4-13(21)10-14/h2-10H,11-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPSDWIYOVMZRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)
![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)




![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)